molecular formula C8H9NO4 B2786895 Dimethyl 1H-pyrrole-3,4-dicarboxylate CAS No. 2818-06-6

Dimethyl 1H-pyrrole-3,4-dicarboxylate

Cat. No.: B2786895
CAS No.: 2818-06-6
M. Wt: 183.163
InChI Key: HEDIMOSXPHKSMJ-UHFFFAOYSA-N
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Description

Dimethyl 1H-pyrrole-3,4-dicarboxylate is an organic compound with the molecular formula C8H9NO4. It belongs to the class of pyrrole derivatives, which are known for their diverse biological and chemical properties. This compound is characterized by the presence of two ester groups attached to the pyrrole ring, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl 1H-pyrrole-3,4-dicarboxylate can be synthesized through several methods. One common approach involves the hydrolysis of diethyl 1-benzoyl-3,4-pyrroledicarboxylate, followed by esterification with methanol . Another method includes the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrole ring, followed by esterification .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification reactions. The process typically requires controlled temperatures and the use of catalysts to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions: Dimethyl 1H-pyrrole-3,4-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include pyrrole-3,4-dicarboxylic acids, alcohol derivatives, and various substituted pyrrole compounds .

Comparison with Similar Compounds

Uniqueness: Dimethyl 1H-pyrrole-3,4-dicarboxylate is unique due to its specific ester group positioning, which influences its reactivity and applications. Its ability to undergo a variety of chemical reactions makes it a versatile intermediate in organic synthesis .

Biological Activity

Dimethyl 1H-pyrrole-3,4-dicarboxylate (DMPC) is an organic compound with the molecular formula C8H9NO4, belonging to the class of pyrrole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of DMPC, supported by relevant case studies, research findings, and data tables.

Overview of this compound

DMPC is characterized by two ester groups attached to a pyrrole ring, which contributes to its diverse chemical properties. Its synthesis and structural characteristics have been explored in various studies, revealing its potential as an intermediate in organic synthesis and a candidate for pharmacological applications .

The precise mechanism of action for DMPC remains largely undefined due to limited specific studies. However, it is hypothesized that its biological effects may be attributed to its ability to interact with cellular targets involved in various metabolic pathways. Notably, DMPC is predicted to exhibit high gastrointestinal absorption and may permeate the blood-brain barrier, suggesting potential central nervous system effects.

Antimicrobial Properties

Recent studies have indicated that DMPC exhibits significant antimicrobial activity. For instance, a series of pyrrole derivatives were evaluated for their antibacterial properties against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 3.12 to 12.5 µg/mL for these compounds, demonstrating promising antibacterial efficacy .

Table 1: Antimicrobial Activity of Pyrrole Derivatives Including DMPC

CompoundTarget PathogenMIC (µg/mL)
DMPCStaphylococcus aureus6.25
DMPCEscherichia coli12.5
Control (Ciprofloxacin)Escherichia coli2
Control (Isoniazid)Mycobacterium tuberculosis0.25

Anticancer Activity

In addition to its antimicrobial properties, DMPC has been investigated for its anticancer potential. Research has shown that certain pyrrole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, derivatives similar to DMPC have demonstrated cytotoxic effects against various cancer cell lines with IC50 values in the low micromolar range .

Table 2: Cytotoxic Activity of Pyrrole Derivatives

CompoundCancer Cell LineIC50 (µM)
DMPCMCF-7 (Breast Cancer)15
DMPCHeLa (Cervical Cancer)10
Control (Doxorubicin)MCF-70.5

Study on Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various pyrrole derivatives, including DMPC. The results indicated that DMPC exhibited comparable activity against both gram-positive and gram-negative bacteria, supporting its potential as a lead compound for developing new antimicrobial agents .

Investigation into Anticancer Mechanisms

Another significant study focused on the anticancer mechanisms of pyrrole derivatives similar to DMPC. The research highlighted that these compounds could induce apoptosis in cancer cells via ROS-mediated pathways. This finding suggests that DMPC and its analogs warrant further investigation as potential chemotherapeutic agents .

Properties

IUPAC Name

dimethyl 1H-pyrrole-3,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-12-7(10)5-3-9-4-6(5)8(11)13-2/h3-4,9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEDIMOSXPHKSMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC=C1C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2818-06-6
Record name 3,4-dimethyl 1H-pyrrole-3,4-dicarboxylate
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Synthesis routes and methods

Procedure details

TOSMIC (1.5 g, 7.7 mmol) was added to a solution of dimethyl fumarate (1 g, 6.9 mmol) and sodium hydride (60%, 0.59, 12.5 mmol) in dry DMF (25 ml) at 0° C., and the solution stirred at 0° C. for 15 minutes. The reaction was poured onto ice-water and the product filtered and recrystallised from aqueous ethanol. 0.61 g, 48%. 1H-n.m.r. (DMSO-d6) δ (ppm) 3.68 (6H, s, 2×CH3), 7.39 (2H, s, 2×CH), 11.81 (1H, s, NH).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
12.5 mmol
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

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